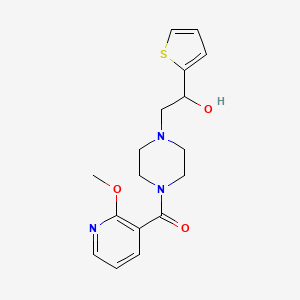
(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(2-methoxypyridin-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(2-methoxypyridin-3-yl)methanone is a useful research compound. Its molecular formula is C17H21N3O3S and its molecular weight is 347.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
The exact mode of action of this compound is currently unknown. It’s known that similar compounds can interact with their targets in a variety of ways, leading to different biological effects . For instance, some indole derivatives have been reported to exhibit antiviral, anti-inflammatory, and anticancer activities .
Biochemical Pathways
It’s known that similar compounds can affect a variety of pathways, leading to diverse biological effects .
Pharmacokinetics
It’s worth noting that similar compounds, such as indole derivatives, have been found to follow lipinski’s rule in molecular prediction studies , which suggests good bioavailability.
Result of Action
It’s known that similar compounds can induce various nuclear features such as chromatin fragmentation and condensation, nuclei condensation .
生物活性
The compound (4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(2-methoxypyridin-3-yl)methanone , often referred to as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its pharmacological implications.
The biological activity of this compound primarily involves its interaction with specific protein targets, notably Bruton’s tyrosine kinase (BTK), which is crucial in B-cell receptor signaling pathways. The hydroxyethyl and thiophene groups facilitate hydrogen bonding and π–π interactions, modulating the activity of target proteins or enzymes. This interaction may lead to alterations in signaling pathways relevant to therapeutic outcomes.
Anticancer Activity
Research indicates that the compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For example:
- Cell Lines Tested : Human pancreatic cancer (Patu8988), gastric cancer (SGC7901), and hepatic cancer (SMMC7721).
- Mechanism : Induces apoptosis through caspase activation, as evidenced by increased caspase-3 expression levels in treated cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it may possess activity against certain bacterial strains, potentially making it a candidate for further development as an antibacterial agent.
Case Studies and Research Findings
-
Study on BTK Inhibition :
- Objective : To evaluate the inhibitory effect of the compound on BTK.
- Findings : The compound demonstrated a significant reduction in BTK activity, suggesting potential applications in treating B-cell malignancies.
- Anticancer Efficacy :
- Structure-Activity Relationship (SAR) :
Data Table: Summary of Biological Activities
| Activity Type | Test Subject | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| BTK Inhibition | Biochemical Assay | 0.25 | Competitive inhibition |
| Anticancer Activity | Patu8988 (Pancreatic) | 15 | Apoptosis induction |
| Antimicrobial | Various Bacterial Strains | 20 | Cell wall synthesis inhibition |
属性
IUPAC Name |
[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]-(2-methoxypyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-23-16-13(4-2-6-18-16)17(22)20-9-7-19(8-10-20)12-14(21)15-5-3-11-24-15/h2-6,11,14,21H,7-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPMQHUBNODNJBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCN(CC2)CC(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














